

# N-(2-Aminophenyl)-2-chloronicotinamide chemical structure and properties

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## Compound of Interest

Compound Name: N-(2-Aminophenyl)-2-chloronicotinamide

Cat. No.: B1273651

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## An In-depth Technical Guide to N-(2-Aminophenyl)-2-chloronicotinamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes publicly available information on **N-(2-Aminophenyl)-2-chloronicotinamide**. A comprehensive literature search has revealed a significant lack of published experimental data regarding its synthesis, physical properties, and biological activity. The information presented herein is based on predicted data from chemical suppliers and general knowledge of related compounds.

## Chemical Structure and Properties

**N-(2-Aminophenyl)-2-chloronicotinamide** is a synthetic organic compound featuring a 2-chloronicotinamide moiety attached to a 1,2-phenylenediamine core.

Chemical Structure:

Molecular Formula:  $C_{12}H_{10}ClN_3O$  [1]

Molecular Weight: 247.68 g/mol [2]

CAS Registry Number: 57841-69-7 [1]

## Physicochemical Properties

Quantitative experimental data for the physicochemical properties of **N-(2-Aminophenyl)-2-chloronicotinamide** are not readily available in the scientific literature. The following table summarizes predicted data obtained from chemical vendor databases. Researchers should independently verify these properties through experimentation.

Property	Predicted Value	Source
Boiling Point	354.9 ± 37.0 °C	[3][4]
Density	1.409 ± 0.06 g/cm <sup>3</sup>	[3][4]
pKa	10.65 ± 0.70	[3][4]

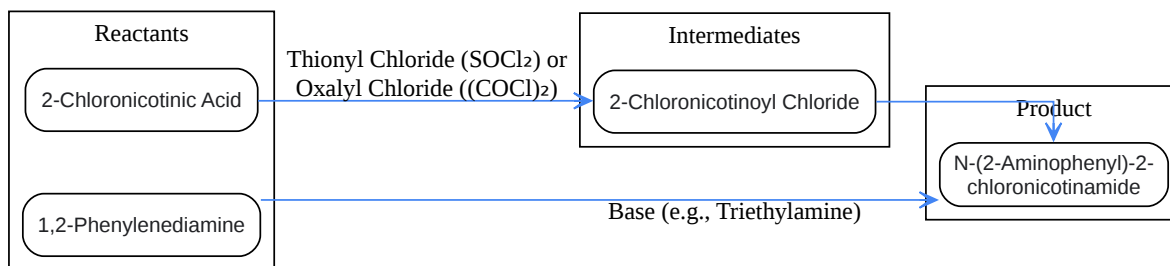
Note: Experimental determination of properties such as melting point, solubility in various solvents, and octanol-water partition coefficient (LogP) is crucial for any research and development activities.

## Synthesis

A specific, peer-reviewed synthesis protocol for **N-(2-Aminophenyl)-2-chloronicotinamide** has not been identified in the public domain. However, a general synthetic approach can be proposed based on the well-established amidation reaction between an acid chloride and an amine.

## Proposed Synthetic Pathway

The logical synthetic route would involve the acylation of 1,2-phenylenediamine with 2-chloronicotinoyl chloride.



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Caption: Proposed synthesis of **N-(2-Aminophenyl)-2-chloronicotinamide**.

## General Experimental Protocol (Hypothetical)

This is a hypothetical protocol and requires optimization and validation.

- **Activation of 2-Chloronicotinic Acid:** 2-Chloronicotinic acid is converted to its more reactive acid chloride derivative, 2-chloronicotinoyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl<sub>2</sub>) or oxalyl chloride in an inert solvent (e.g., dichloromethane, DCM) with a catalytic amount of dimethylformamide (DMF). The reaction is usually performed at room temperature or with gentle heating.
- **Amidation Reaction:** In a separate reaction vessel, 1,2-phenylenediamine is dissolved in an appropriate aprotic solvent (e.g., DCM, tetrahydrofuran) containing a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to act as a scavenger for the HCl byproduct. The solution is cooled in an ice bath.
- **Coupling:** The freshly prepared 2-chloronicotinoyl chloride solution is added dropwise to the cooled solution of 1,2-phenylenediamine. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure complete reaction.
- **Work-up and Purification:** Upon completion, the reaction mixture is washed sequentially with a weak acid (e.g., dilute HCl) to remove excess amine, a weak base (e.g., saturated NaHCO<sub>3</sub> solution) to remove unreacted acid chloride and HCl, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under

reduced pressure. The resulting crude product would likely require further purification by techniques such as column chromatography on silica gel or recrystallization to yield the pure **N-(2-Aminophenyl)-2-chloronicotinamide**.

Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, mass spectrometry, and infrared spectroscopy.

## Biological Activity and Potential Applications

As of the date of this document, there is no published research detailing the biological activity, mechanism of action, or therapeutic potential of **N-(2-Aminophenyl)-2-chloronicotinamide**.

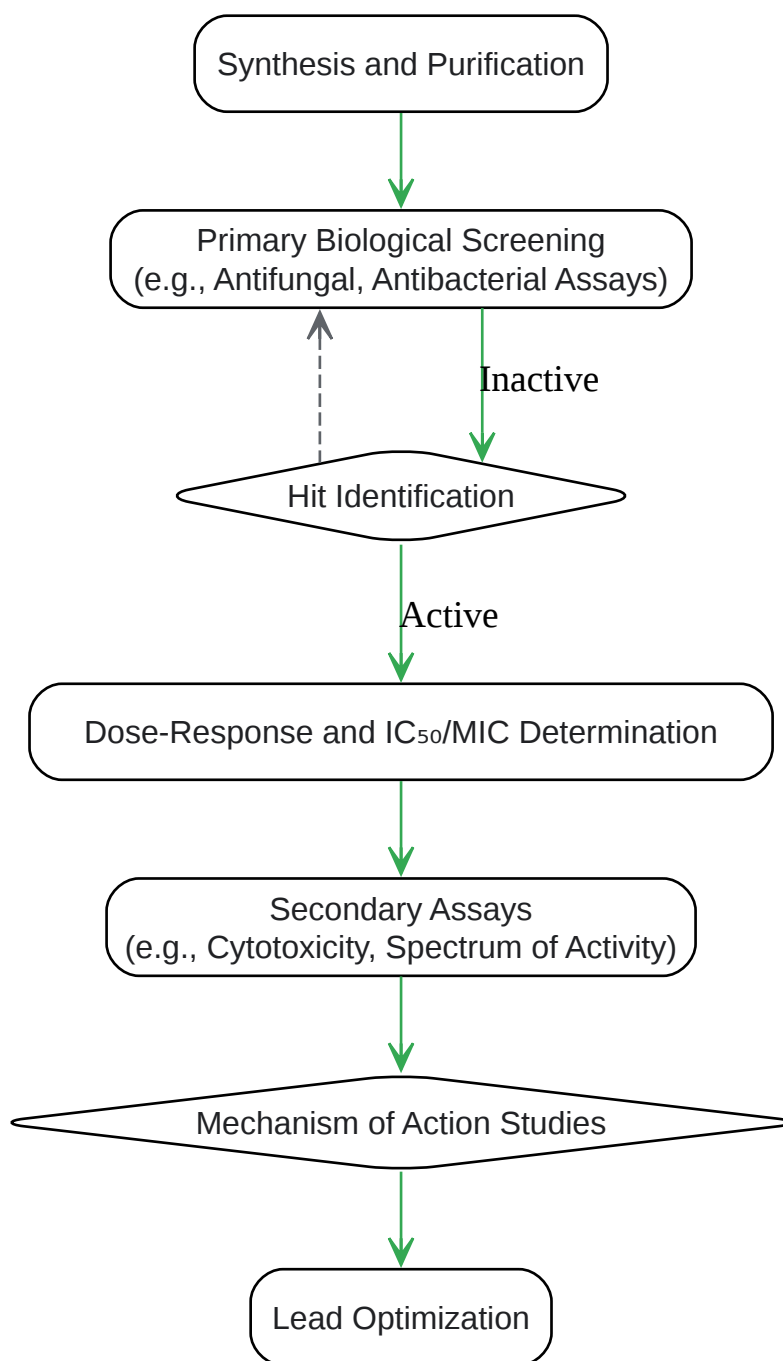
However, the nicotinamide scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of nicotinamide have been investigated for a wide range of therapeutic applications, including as:

- **Antifungal Agents:** Some 2-aminonicotinamide derivatives have shown potent in vitro activity against various fungal strains, including *Candida albicans*.<sup>[5][6]</sup> Their mechanism of action can involve the inhibition of glycosylphosphatidylinositol (GPI)-anchored protein biosynthesis, which is essential for the fungal cell wall integrity.<sup>[5][6]</sup>
- **Antimicrobial Agents:** Other nicotinamide derivatives have demonstrated antibacterial activity against a spectrum of pathogens.
- **Enzyme Inhibitors:** The nicotinamide core is a key component of the coenzyme NAD(H) and is recognized by a wide variety of enzymes. Synthetic derivatives can be designed to target specific enzyme active sites.

Given the structural similarity to other biologically active nicotinamides, **N-(2-Aminophenyl)-2-chloronicotinamide** could be a candidate for screening in various biological assays, particularly in the areas of antifungal and antimicrobial research.

## Hypothetical Workflow for Biological Evaluation

Should a research program be initiated for this compound, a typical workflow for its initial biological evaluation would be as follows:



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Caption: A general workflow for the biological evaluation of a novel chemical entity.

## Conclusion and Future Directions

**N-(2-Aminophenyl)-2-chloronicotinamide** is a chemical entity for which there is a notable absence of experimental data in the public domain. While its structure suggests potential

biological activity based on the known properties of the nicotinamide class of compounds, this remains to be experimentally validated.

Future research on this molecule would require:

- Development and optimization of a reliable synthetic protocol.
- Thorough physicochemical characterization, including determination of melting point, solubility, and spectroscopic properties.
- Comprehensive biological screening to identify any potential therapeutic activities.
- If biological activity is confirmed, subsequent studies to elucidate the mechanism of action and structure-activity relationships.

This technical guide serves as a foundational document based on available information and theoretical considerations, highlighting the significant opportunities for novel research into the properties and potential applications of **N-(2-Aminophenyl)-2-chloronicotinamide**.

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- To cite this document: BenchChem. [N-(2-Aminophenyl)-2-chloronicotinamide chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1273651#n-2-aminophenyl-2-chloronicotinamide-chemical-structure-and-properties\]](https://www.benchchem.com/product/b1273651#n-2-aminophenyl-2-chloronicotinamide-chemical-structure-and-properties)

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